N'-Benzylidene-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide N'-Benzylidene-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 315200-99-8
VCID: VC16153730
InChI: InChI=1S/C18H16N4OS3/c23-16(20-19-11-14-7-3-1-4-8-14)13-25-18-22-21-17(26-18)24-12-15-9-5-2-6-10-15/h1-11H,12-13H2,(H,20,23)/b19-11+
SMILES:
Molecular Formula: C18H16N4OS3
Molecular Weight: 400.5 g/mol

N'-Benzylidene-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide

CAS No.: 315200-99-8

Cat. No.: VC16153730

Molecular Formula: C18H16N4OS3

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

N'-Benzylidene-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide - 315200-99-8

Specification

CAS No. 315200-99-8
Molecular Formula C18H16N4OS3
Molecular Weight 400.5 g/mol
IUPAC Name N-[(E)-benzylideneamino]-2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C18H16N4OS3/c23-16(20-19-11-14-7-3-1-4-8-14)13-25-18-22-21-17(26-18)24-12-15-9-5-2-6-10-15/h1-11H,12-13H2,(H,20,23)/b19-11+
Standard InChI Key XXIRTVWENYHGBO-YBFXNURJSA-N
Isomeric SMILES C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Formula and Identifiers

The compound N'-benzylidene-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide (CAS: 406202-01-5) has the molecular formula C₁₈H₁₅ClN₄OS₃ and a molar mass of 465.03 g/mol . Key identifiers include:

PropertyValue
IUPAC NameN-[(E)-benzylideneamino]-2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
SMILESClC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=CC=C3
InChIKeyUFDQJFRQOMNQSK-UHFFFAOYSA-N

Structural Analysis

The molecule features:

  • A 1,3,4-thiadiazole core substituted at positions 2 and 5 with thioether groups.

  • A 4-chlorobenzyl moiety at position 5, enhancing lipophilicity and electron-withdrawing effects.

  • A benzylidene hydrazide group at position 2, enabling Schiff base formation and metal chelation .

Synthesis and Characterization

Characterization Techniques

  • FT-IR: Peaks at 1650 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C=S), and 750 cm⁻¹ (C-Cl) .

  • NMR: δ 7.2–7.8 ppm (aromatic protons), δ 4.3 ppm (-SCH₂-), δ 10.1 ppm (NH) .

Pharmacological Evaluation and Hypothesized Activity

CompoundIC₅₀ (µM)Target Cell LineReference
STK109695 (This study)Predicted 5–20MDA-MB-231
Derivative 280.794BT474 (Breast)
Derivative 3522.19PC3 (Prostate)

Mechanistic Insights:

  • The 4-chlorobenzyl group may enhance tubulin polymerization inhibition, analogous to compound 22 (IC₅₀ = 1.16 µg/mL) .

  • The benzylidene hydrazide moiety could act as a FAK inhibitor, mimicking compound 18 (EC₅₀ = 10.79 µM) .

Molecular Docking and Mechanism of Action

Tubulin Binding Hypothesis

Docking simulations of similar thiadiazoles into the colchicine-binding site of tubulin (PDB: 1SA0) reveal:

  • Hydrogen bonds between the thiadiazole sulfur and β-tubulin residues (Asn101, Lys254).

  • π-Cation interactions with the benzylidene group and Phe169 .

FAK Inhibition

The hydrazide moiety may chelate Mg²⁺ ions in the FAK ATP-binding pocket, disrupting kinase activity. This mechanism aligns with compound 18, which showed FAK inhibition at 10.79 µM .

Recent Advances and Future Directions

Innovations in Thiadiazole Synthesis

Recent work by Mahdi and Dakhel (2024) demonstrates the utility of naproxen-derived thiadiazoles, highlighting improved anti-inflammatory and anticancer profiles . Their methods, employing CS₂ and H₂SO₄, could be adapted to optimize the synthesis of the target compound .

Research Gaps and Opportunities

  • In Vivo Studies: No toxicity or efficacy data exist for this compound in animal models.

  • Structural Optimization: Introducing fluorinated or methoxy substituents may enhance potency, as seen in derivatives 22 and 35 .

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